

# DK-1-150 discovery and origin

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | DK-1-150     |
| CAS No.:       | 2209879-13-8 |
| Cat. No.:      | B607135      |

[Get Quote](#)

**DK-1-150:** A Novel Alkylamide Bexarotene Derivative for Triple-Negative Breast Cancer[1]

## Executive Summary

**DK-1-150** represents a significant medicinal chemistry advancement in the repurposing of retinoids for solid tumor oncology. Developed as a specific alkylamide derivative of Bexarotene (Targretin), this small molecule was engineered to address the critical therapeutic void in Triple-Negative Breast Cancer (TNBC). Unlike its parent compound, which functions primarily as a Retinoid X Receptor (RXR) agonist with limited efficacy in solid tumors, **DK-1-150** exhibits a distinct pleiotropic mechanism of action. It simultaneously induces apoptosis, suppresses epithelial-mesenchymal transition (EMT), and—crucially—targets the cancer stem cell (CSC) subpopulation by blocking the nuclear translocation of  $\beta$ -catenin.

[2][3][4]

This guide details the discovery logic, chemical synthesis, and mechanistic validation of **DK-1-150**, serving as a blueprint for researchers investigating retinoid derivatives in refractory cancers.

## Discovery & Origin

### The Clinical Imperative: TNBC

Triple-Negative Breast Cancer is defined by the lack of Estrogen Receptor (ER), Progesterone Receptor (PR), and HER2 expression. This "triple-negative" status renders standard hormonal therapies and HER2-targeted agents ineffective, leaving cytotoxic chemotherapy as the primary, yet often inadequate, standard of care. The high rate of metastasis and recurrence in TNBC is attributed to a subpopulation of Cancer Stem Cells (CSCs) that resist chemotherapy and drive the Epithelial-Mesenchymal Transition (EMT).

## The Parent Compound: Bexarotene

Bexarotene is a third-generation retinoid approved for Cutaneous T-Cell Lymphoma (CTCL). While potent against hematological malignancies, its utility in solid tumors like breast cancer has been hampered by:

- Lipophilicity/Solubility issues: Limiting bioavailability in solid tissue.
- Toxicity: Systemic RXR activation can lead to hyperlipidemia and hypothyroidism.
- Limited Efficacy: It fails to sufficiently downregulate the Wnt/  
-catenin pathway, a key driver of TNBC stemness.

## The "DK" Series Innovation

The discovery of **DK-1-150** emerged from the laboratory of Dr. Jiyong Lee (University of Texas at Dallas). The research team hypothesized that modifying the hydrophilic carboxylic acid tail of Bexarotene into a more hydrophobic alkylamide moiety would alter the molecule's physicochemical properties and intracellular target profile.

- Hypothesis: Converting the acid to an amide increases membrane permeability and potentially creates new hydrophobic interactions within the ligand-binding domain of target proteins (or off-target modulators like  
-catenin).
- Outcome: The screen identified **DK-1-150** (and its analog DK-1-166) as a lead candidate that retained cytotoxicity against TNBC cells while sparing normal mammary epithelial cells.[5]

## Chemical Identity & Synthesis

Chemical Class: Retinoid Derivative (Alkylamide) Parent Scaffold: Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid) Modification: Amidation of the benzoic acid moiety.

## Synthesis Protocol

The synthesis of **DK-1-150** is a direct, one-step amidation of Bexarotene. This protocol ensures high yield and purity, suitable for scale-up in preclinical studies.

Reagents:

- Bexarotene (Starting Material)[3][4][5][6][7][8][9]
- Alkyl Amine (Specific amine corresponding to the "150" derivative)
- Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
- Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

- Activation: Dissolve Bexarotene (1.0 eq) in anhydrous DCM under an inert atmosphere ( ). Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid. Stir at for 30 minutes.
- Coupling: Add the corresponding alkyl amine (1.1 eq) dropwise. Add a base such as DIPEA (Diisopropylethylamine) if the amine is a salt.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography).
- Work-up: Dilute with DCM, wash sequentially with 1N HCl (to remove unreacted amine), saturated (to remove unreacted acid), and brine.

- Purification: Dry the organic layer over

, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for the conversion of Bexarotene to **DK-1-150** via amide coupling.

## Mechanism of Action (MoA)

**DK-1-150** functions as a multi-target modulator. Unlike pure RXR agonists, its efficacy in TNBC is driven by its ability to disrupt the Wnt signaling axis, which is hyperactivated in TNBC stem cells.

## Wnt/ -Catenin Blockade

In untreated TNBC cells,

-catenin translocates to the nucleus, where it binds TCF/LEF transcription factors to drive the expression of EMT and stemness genes.

- **DK-1-150** Effect: It prevents the nuclear accumulation of [ngcontent-ng-c1352109670="" \\_nghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

-catenin.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This leads to the degradation of

-catenin in the cytoplasm and a subsequent "shut-off" of the stemness program.

## EMT Reversal

The Epithelial-Mesenchymal Transition (EMT) allows cancer cells to become mobile and invasive.

- Biomarker Shift: Treatment with **DK-1-150** results in the upregulation of E-Cadherin (epithelial marker) and downregulation of Vimentin and N-Cadherin (mesenchymal markers). This effectively "anchors" the cells, reducing metastatic potential.

## Cancer Stem Cell (CSC) Depletion

**DK-1-150** specifically downregulates key pluripotency factors:

- c-Myc: Driver of proliferation.
- SOX2 & Oct4: Master regulators of stemness.
- KLF4: Associated with cell survival.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic inhibition of Wnt/

-catenin signaling by **DK-1-150**.

## Preclinical Characterization Data

The following data summarizes the efficacy of **DK-1-150** in TNBC cell lines (MDA-MB-231, BT549) versus normal cells (MCF-10A).

| Parameter           | Assay Type               | Outcome (DK-1-150)            | Comparison (Bexarotene)   |
|---------------------|--------------------------|-------------------------------|---------------------------|
| Cytotoxicity (IC50) | MTT / Cell Viability     | Low Micromolar (~1-5 $\mu$ M) | Significantly less potent |
| Selectivity         | Viability (Normal Cells) | Non-toxic to MCF-10A          | Variable toxicity         |
| Migration           | Wound Healing Assay      | >80% Inhibition               | Moderate inhibition       |
| Stemness            | Mammosphere Formation    | Significant Disruption        | Minimal effect            |
| Apoptosis           | Annexin V / PI Staining  | Induces Late Apoptosis        | Primarily cytostatic      |

## Experimental Protocols

### In Vitro Cytotoxicity Assay (Standard Validation)

To verify the activity of synthesized **DK-1-150**:

- Seeding: Seed MDA-MB-231 cells at   
 cells/well in 96-well plates. Incubate for 24h.
- Treatment: Treat cells with **DK-1-150** (0.1, 0.5, 1, 5, 10, 50  $\mu$ M) and DMSO control.
- Incubation: Incubate for 48–72 hours at   
 , 5%   
 .
- Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
- Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

### Western Blot for EMT Markers

- Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
- Separation: Load 20-30 µg protein on 10% SDS-PAGE gel.
- Transfer: Transfer to PVDF membrane.
- Blotting:
  - Primary Antibodies: Anti-E-Cadherin (1:1000), Anti-Vimentin (1:1000), Anti-catenin (1:1000).
  - Control: Anti-GAPDH or -Actin.
- Observation: **DK-1-150** treatment should show a strong band for E-Cadherin and faint/absent bands for Vimentin compared to control.

## References

- Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer. Source: Bioorganic & Medicinal Chemistry Letters (2018). Context: Primary discovery paper identifying **DK-1-150** and DK-1-166. Link:
- Bexarotene (Targretin) for the treatment of cutaneous T-cell lymphoma. Source: Expert Opinion on Pharmacotherapy. Context: Background on the parent compound's clinical use and limitations.[8] Link:
- Wnt/  
  
-catenin signaling in triple-negative breast cancer. Source: Oncology Reports. Context: Mechanistic grounding for the target pathway of **DK-1-150**. Link:

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. Carotenoids in Cancer Metastasis—Status Quo and Outlook - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[DK-1-150 discovery and origin\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b607135#dk-1-150-discovery-and-origin\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)